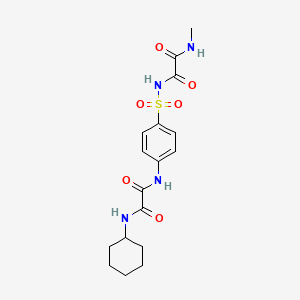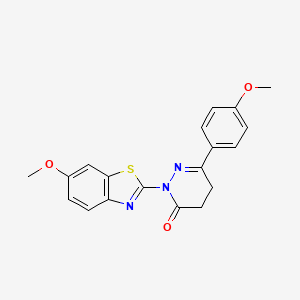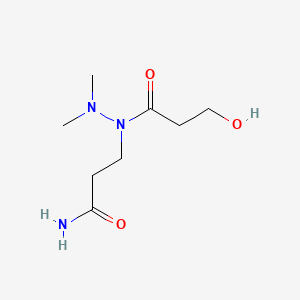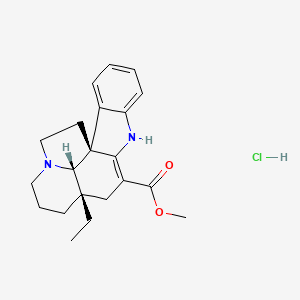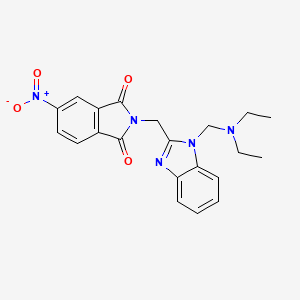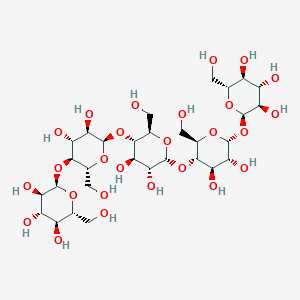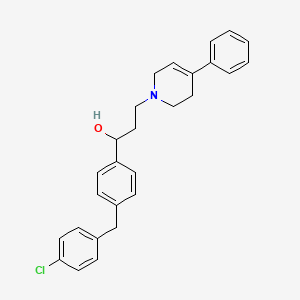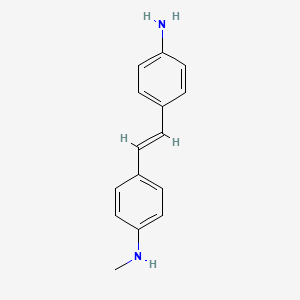
N-Methyldiaminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyldiaminostilbene is a chemical compound with the molecular formula C15H16N2. It is also known by its systematic name, 4-((1E)-2-(4-aminophenyl)ethenyl)-N-methylbenzenamine . This compound is characterized by its stilbene structure, which consists of two benzene rings connected by an ethylene bridge, with an amino group and a methylamino group attached to the benzene rings.
Preparation Methods
The synthesis of N-Methyldiaminostilbene typically involves the reductive N-methylation of nitro compounds. This method is preferred due to its straightforward and cost-effective nature. The process involves the reduction of nitro compounds to amines, followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, or formaldehyde . Industrial production methods may involve large-scale catalytic hydrogenation and methylation processes to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyldiaminostilbene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts.
Scientific Research Applications
N-Methyldiaminostilbene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component in pharmaceuticals.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyldiaminostilbene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methyldiaminostilbene can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Similar in structure but with two methyl groups attached to the nitrogen atom.
4-Aminostilbene: Lacks the N-methyl group, making it less versatile in certain chemical reactions.
N-Methyl-4-aminobiphenyl:
Properties
CAS No. |
1075218-61-9 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-[(E)-2-[4-(methylamino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C15H16N2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11,17H,16H2,1H3/b3-2+ |
InChI Key |
LSXVZFZGGWPTSL-NSCUHMNNSA-N |
Isomeric SMILES |
CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N |
Canonical SMILES |
CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)

